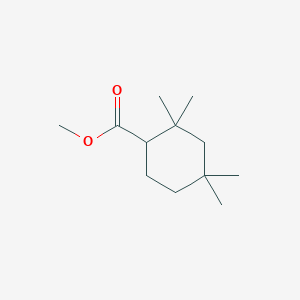
(3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine: is an organic compound that features a fluorine atom, an iodine atom, and a phenoxy group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the phenoxy group through halogenation reactions.
Fluorination: Introduction of the fluorine atom to the phenyl ring using fluorinating agents.
Amination: Introduction of the methanamine group through amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as hydrogen.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of halogen bonding and its effects on molecular properties.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methanamine group can form hydrogen bonds, further stabilizing the interaction with the target.
Comparison with Similar Compounds
- (3-Fluoro-4-(4-bromophenoxy)phenyl)methanamine
- (3-Fluoro-4-(4-chlorophenoxy)phenyl)methanamine
- (3-Fluoro-4-(4-methylphenoxy)phenyl)methanamine
Uniqueness:
- The presence of both fluorine and iodine atoms in (3-Fluoro-4-(4-iodophenoxy)phenyl)methanamine imparts unique electronic and steric properties.
- The combination of these halogens can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C13H11FINO |
|---|---|
Molecular Weight |
343.13 g/mol |
IUPAC Name |
[3-fluoro-4-(4-iodophenoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H11FINO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H,8,16H2 |
InChI Key |
YXPVGVLXTMGYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)CN)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


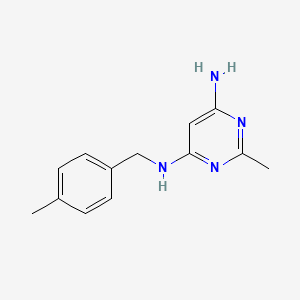
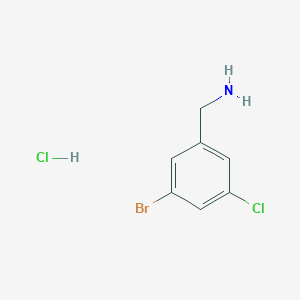
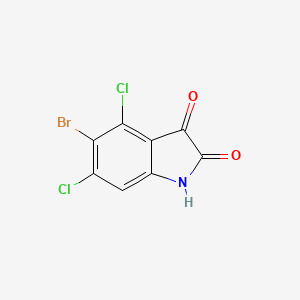
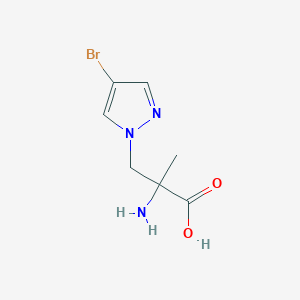
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

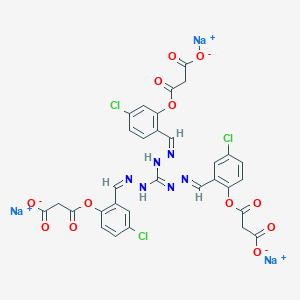
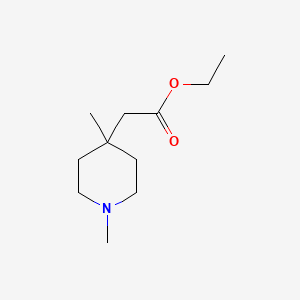
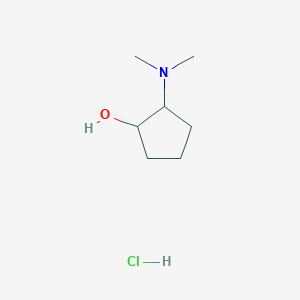
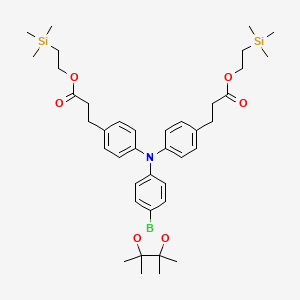
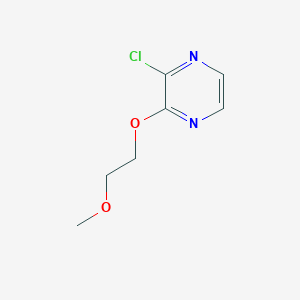
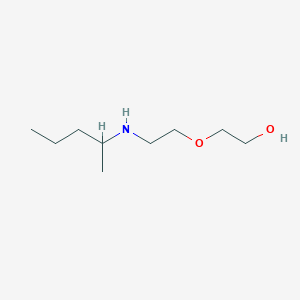
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
